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Compound of Interest

Compound Name: Flesinoxan

Cat. No.: B1672771

Introduction

Flesinoxan is a potent and selective 5-HT1A receptor partial/near-full agonist belonging to the
phenylpiperazine chemical class.[1] Initially investigated as a potential antihypertensive agent,
its significant antidepressant and anxiolytic properties were later discovered in preclinical
studies.[1] This led to its evaluation in human pilot studies for major depressive disorder, where
it demonstrated considerable efficacy and good tolerability.[1][2] Despite these promising
findings, the clinical development of flesinoxan was discontinued due to internal corporate
decisions.[1] Nevertheless, flesinoxan remains a valuable tool in neuroscience research for
elucidating the role of the 5-HT1A receptor in various physiological and pathological processes.
This guide provides an in-depth technical overview of flesinoxan, focusing on its chemical
properties, pharmacology, associated signaling pathways, and key experimental
methodologies.

Chemical and Physical Properties

Flesinoxan is chemically designated as 4-fluoro-N-(2-{4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-
1,4-benzodioxin-5-yl]piperazin-1-yl}ethyl)benzamide. Its chemical structure and properties are

summarized below.
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Property Value Reference
Molecular Formula C22H26FN304

Molar Mass 415.465 g-mol-1

CAS Number 98206-10-1

PubChem CID 57347
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Pharmacology
Mechanism of Action

Flesinoxan exerts its effects by acting as a high-affinity agonist at serotonin 1A (5-HT1A)
receptors. These receptors are G-protein coupled receptors (GPCRSs) that play a crucial role in
modulating serotonergic neurotransmission. 5-HT1A receptors are found in two main locations
in the brain:

e Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in
the raphe nuclei. Activation of these autoreceptors by agonists like flesinoxan inhibits the
firing of serotonergic neurons, thereby reducing the synthesis and release of serotonin.

o Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in various brain
regions, including the hippocampus, cortex, and limbic areas. Activation of these receptors
mediates the direct postsynaptic effects of serotonin and its agonists.

The antidepressant and anxiolytic effects of 5-HT1A agonists are thought to be mediated by the
desensitization of presynaptic autoreceptors following chronic administration, leading to a
restoration of serotonergic neurotransmission, coupled with the continued activation of
postsynaptic heteroreceptors.
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Binding Affinity and Selectivity

Flesinoxan exhibits high affinity and selectivity for the 5-HT1A receptor over other receptor
types, including other serotonin receptor subtypes and dopaminergic and adrenergic receptors.

Receptor/Binding

e pKi Ki (nM) Reference
5-HT1A 8.91 ~1.23

D2 Dopaminergic <6 > 1000

Alpha-1-Adrenergic <6 > 1000

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding
affinity.

Pharmacokinetics and Pharmacodynamics

In rats, the pharmacokinetics of flesinoxan can be described by a three-compartment model
following intravenous administration. Pharmacodynamic studies in both animals and humans
have demonstrated that flesinoxan induces a dose-dependent hypothermic response and
modulates the secretion of several hormones, including increases in cortisol, ACTH, growth
hormone, and prolactin. These physiological responses are considered reliable markers of 5-
HT1A receptor engagement in vivo.

Signaling Pathways

Activation of the 5-HT1A receptor by an agonist like flesinoxan initiates a cascade of
intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins,
specifically Gai and Goo.

o G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational
change, leading to the dissociation of GDP from the Ga subunit and the binding of GTP. This
causes the dissociation of the Ga-GTP and Gy subunits.

« Inhibition of Adenylyl Cyclase: The activated Gai subunit inhibits the enzyme adenylyl
cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP) and
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subsequently reduced activity of protein kinase A (PKA).

lon Channel Modulation: The Gy subunit directly interacts with and opens G-protein-
coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux,
hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Additionally, G-protein activation can inhibit voltage-gated calcium channels, further reducing
neuronal firing.

Other Pathways: Beyond the classical pathway, 5-HT1A receptor activation has also been
linked to the modulation of other signaling cascades, such as the MAPK/ERK and PI3K/Akt
pathways, which are involved in processes like neurogenesis and neuronal plasticity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Flesinoxan - Wikipedia [en.wikipedia.org]

e 2. An open study of oral flesinoxan, a 5-HT1A receptor agonist, in treatment-resistant
depression - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Flesinoxan: A Technical Guide to a Selective Serotonin
1A Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672771#flesinoxan-as-a-selective-serotonin-1la-
agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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